N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 4, respectively. The sulfanyl linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group. Its molecular architecture is designed to optimize interactions with biological targets, particularly in antimicrobial and anti-inflammatory applications. Structural characterization methods, such as IR spectroscopy and HRMS, confirm key functional groups (e.g., –NH at 3291 cm⁻¹, C=O at 1678 cm⁻¹) and molecular mass (observed [M+H]+: 393.1112) .
Properties
Molecular Formula |
C24H20Cl2N4O2S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-15-3-10-19(11-4-15)30-23(16-5-7-17(25)8-6-16)28-29-24(30)33-14-22(31)27-18-9-12-21(32-2)20(26)13-18/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
ZKTLCRSLXLSUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (molecular formula: C₃₀H₂₅Cl₂N₅O₂S ) requires a modular approach due to its structurally complex triazole core and substituted acetamide side chain. Retrosynthetic disconnection reveals three primary fragments:
- Triazole core : 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
- Acetamide linker : 2-chloroacetamide substituted with a 3-chloro-4-methoxyphenyl group.
- Sulfanyl bridge : Formed via nucleophilic substitution between the triazole thiol and acetamide chloride.
Triazole Core Synthesis
The triazole ring is constructed via cyclization of thiosemicarbazide precursors. In a representative protocol, 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives are synthesized by reacting potassium salts of sulfonyl cyanamides with hydrazine derivatives. For the target compound, 4-methylphenyl and 4-chlorophenyl substituents are introduced at the N1 and C5 positions of the triazole through sequential alkylation and aryl Grignard additions.
Acetamide Side Chain Preparation
The acetamide moiety is synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C, 2 h). The resulting 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide is purified via recrystallization from ethanol (yield: 85–90%).
Stepwise Synthetic Protocol
Synthesis of 5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
Cyclization of Thiosemicarbazide
A mixture of 4-methylbenzhydrazide (10 mmol) and 4-chlorophenyl isothiocyanate (10 mmol) in ethanol is refluxed for 6 h to form 1-(4-methylbenzoyl)-4-(4-chlorophenyl)thiosemicarbazide . The intermediate is cyclized in 2N NaOH at 100°C for 4 h, yielding the triazole-thiol (75% yield).
Purification
Crude product is washed with cold water and recrystallized from acetonitrile. Purity is confirmed by HPLC (>98%) and NMR (δ 7.45–7.89 ppm, aromatic protons).
Synthesis of 2-Chloro-N-(3-Chloro-4-Methoxyphenyl)Acetamide
3-Chloro-4-methoxyaniline (10 mmol) is dissolved in DCM and treated with chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) at 0°C. After stirring for 2 h, the mixture is washed with HCl (1M) and brine. The organic layer is dried (MgSO₄) and concentrated to afford a white solid (88% yield).
Coupling via Nucleophilic Substitution
The triazole-thiol (5 mmol) and 2-chloroacetamide (5.5 mmol) are combined in dry DMF with K₂CO₃ (10 mmol). The reaction is stirred at 60°C for 8 h, then poured into ice water. The precipitate is filtered and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the final product (68% yield).
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Optimal coupling efficiency is achieved in DMF due to its high polarity, which solubilizes both the triazole-thiol and acetamide chloride. Substituting DMF with THF or acetone reduces yields by 20–30%. Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the thiol group, facilitating nucleophilic attack on the acetamide’s α-carbon.
Temperature and Time Dependence
Elevating the coupling reaction to 60°C reduces reaction time from 24 h to 8 h without side-product formation. Prolonged heating (>12 h) promotes hydrolysis of the acetamide group, decreasing yield.
Structural Characterization and Analytical Data
Comparative Analysis of Synthetic Routes
Alternative Pathways
An alternative route involves pre-functionalizing the triazole with a sulfonyl chloride group before coupling with the acetamide. However, this method requires harsh conditions (SOCl₂, reflux) and results in lower yields (50–55%).
Yield Optimization Strategies
| Parameter | Optimized Value | Yield Improvement |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Base | K₂CO₃ | +15% vs. NaHCO₃ |
| Temperature | 60°C | +20% vs. RT |
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
Large-scale reactions (>100 mmol) require slow addition of chloroacetyl chloride to prevent exothermic runaway. Pilot studies show consistent yields (65–70%) at 500 mmol scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
4-Chlorophenyl vs. Pyridinyl Substitutions
- Compound A : N-(3-Chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the 4-methylphenyl group with an ethyl group and introduces a pyrazinyl ring. The pyrazine moiety enhances π-π stacking but reduces lipophilicity compared to the chloro-phenyl group in the target compound.
- Compound B: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () retains the triazole substituents of the target compound but uses a 3-methylphenyl acetamide group.
Methoxy vs. Methyl Substituents
- Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () substitutes the 4-methylphenyl group with 4-methoxyphenyl. The methoxy group’s electron-donating nature may alter electronic density on the triazole ring, affecting binding affinity to enzymes like CYP450 .
Acetamide Side-Chain Modifications
Chloro and Methoxy Positioning
- Compound D : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () relocates the chloro and methoxy groups to the 4- and 2-positions of the phenyl ring. This positional isomerism could influence hydrogen bonding with target proteins .
Antimicrobial Efficacy
A study on N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides () revealed that electron-withdrawing groups (e.g., –Cl, –NO₂) at the para position of the phenyl ring significantly improved MIC values against E. coli (MIC: 12.5 µg/mL) and S. aureus (MIC: 6.25 µg/mL).
Antioxidant and Anti-inflammatory Profiles
Derivatives with pyridinyl substituents (e.g., Compound A) demonstrated moderate antioxidant activity (IC₅₀: 58 µM in H₂O₂ scavenging assays), while those with 4-methylphenyl groups (e.g., target compound) showed superior anti-inflammatory activity (70% inhibition of protein denaturation) due to enhanced hydrophobic interactions .
Physicochemical Properties
The target compound’s higher polar surface area (108 Ų) compared to Compound B (95 Ų) suggests reduced blood-brain barrier permeability but improved solubility in aqueous media .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular weight of 476.4 g/mol and a molecular formula of C21H15Cl2N3O2S2. Its structure features a chloro and methoxy substituent on the phenyl ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 476.4 g/mol |
| Molecular Formula | C21H15Cl2N3O2S2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization of the aromatic systems. Specific synthetic routes may vary based on the desired yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of similar compounds within the triazole class. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The biological activity often involves the induction of apoptosis through various signaling pathways. For example, some triazole derivatives activate caspases and modulate reactive oxygen species (ROS) levels, leading to programmed cell death in cancer cells .
- Case Study : A related study demonstrated that a triazole derivative exhibited an IC50 value of 4.58 µM against the T24 bladder cancer cell line, indicating strong selective toxicity towards cancer cells compared to normal cells . This suggests that this compound may possess similar or enhanced anticancer activity.
Antimicrobial Activity
There is also emerging evidence suggesting that compounds with similar structures have antimicrobial properties. The presence of halogenated phenyl groups is often associated with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
In Vitro Studies
In vitro evaluations have shown that derivatives of this compound can inhibit cell proliferation in various cancer models. The specific biological assays used include:
- MTT Assay : To assess cell viability.
- Flow Cytometry : For analyzing apoptosis and necrosis.
These methods provide insights into how these compounds interact with cellular systems at a molecular level.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity of triazole derivatives. The presence of electron-withdrawing groups like chloro enhances potency by improving binding affinity to target enzymes or receptors involved in cancer progression or microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
